molecular formula C14H13FN2O2 B2509294 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-91-9

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No.: B2509294
CAS No.: 898631-91-9
M. Wt: 260.268
InChI Key: CAFAIBUJCLARHI-UHFFFAOYSA-N
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Description

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool for studying biochemical pathways and developing new therapeutic agents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s impact on metabolite levels can provide insights into its potential therapeutic applications and help identify biomarkers for monitoring its effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different tissues, affecting its overall efficacy and safety .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and help identify potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime at room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and isoxazole moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-10-7-5-9(6-8-10)13(18)16-14-11-3-1-2-4-12(11)17-19-14/h5-8H,1-4H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFAIBUJCLARHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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